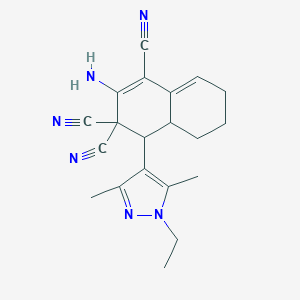
Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a derivative of quinoline, a heterocyclic aromatic organic compound that is widely used in pharmaceuticals and agrochemicals. Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate is synthesized through a multi-step process that involves the use of various reagents and catalysts.
Mecanismo De Acción
The mechanism of action of Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate is not fully understood. However, it is believed that this compound exerts its pharmacological effects through the inhibition of certain enzymes and receptors. For example, it has been shown to inhibit the activity of acetylcholinesterase and butyrylcholinesterase, which are involved in the breakdown of acetylcholine, a neurotransmitter that is important for cognitive function. By inhibiting these enzymes, Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate may increase the levels of acetylcholine in the brain, which could improve cognitive function.
Biochemical and Physiological Effects
Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate has been shown to have a variety of biochemical and physiological effects. For example, it has been found to exhibit antitumor activity by inducing apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the replication of certain viruses, such as herpes simplex virus and hepatitis C virus. Additionally, this compound has been found to have analgesic and anti-inflammatory effects, which could make it useful in the treatment of pain and inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate in lab experiments is that it has a relatively simple synthesis method, which makes it easy to obtain in large quantities. Additionally, this compound has been shown to have a variety of pharmacological effects, which could make it useful in a wide range of experiments. However, one limitation of using this compound is that its mechanism of action is not fully understood, which could make it difficult to design experiments that target specific pathways or receptors.
Direcciones Futuras
There are several future directions for research on Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate. One area of interest is the development of analogs of this compound that have improved pharmacological properties, such as increased potency or selectivity. Additionally, further research is needed to fully understand the mechanism of action of this compound, which could lead to the development of new drugs for the treatment of various diseases. Finally, more studies are needed to determine the safety and toxicity of this compound, particularly in vivo, which could inform its potential use in clinical trials.
Métodos De Síntesis
Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate is synthesized through a multi-step process that involves the use of various reagents and catalysts. The first step involves the reaction of 2,5-dimethoxybenzaldehyde with methyl anthranilate in the presence of a Lewis acid catalyst to form 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylic acid. This acid is then esterified with methanol and a dehydrating agent to form Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate. The final product is purified through recrystallization.
Aplicaciones Científicas De Investigación
Methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate has potential applications in scientific research, particularly in the field of medicinal chemistry. This compound has been shown to exhibit antitumor, antiviral, and antibacterial activities. It has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in the pathogenesis of Alzheimer's disease. Additionally, this compound has been shown to have analgesic and anti-inflammatory effects.
Propiedades
Fórmula molecular |
C19H17NO4 |
|---|---|
Peso molecular |
323.3 g/mol |
Nombre IUPAC |
methyl 2-(2,5-dimethoxyphenyl)quinoline-4-carboxylate |
InChI |
InChI=1S/C19H17NO4/c1-22-12-8-9-18(23-2)15(10-12)17-11-14(19(21)24-3)13-6-4-5-7-16(13)20-17/h4-11H,1-3H3 |
Clave InChI |
CMQUGJORRIQRJI-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
SMILES canónico |
COC1=CC(=C(C=C1)OC)C2=NC3=CC=CC=C3C(=C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![methyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280204.png)
![Methyl 4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280205.png)
![ethyl 2-amino-4-{5-[(2-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carboxylate](/img/structure/B280207.png)
![2-amino-5-oxo-4-(5-{[3-(trifluoromethyl)phenoxy]methyl}-2-furyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280208.png)

![2-amino-4-{5-[(4-chloro-3-methylphenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280211.png)
![2-amino-4-{5-[(2-chloro-4-fluorophenoxy)methyl]-2-furyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280212.png)
![2-amino-4-{3-methoxy-4-[(4-methoxyphenoxy)methyl]phenyl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280216.png)
![2-amino-4-{5-[(4-bromophenoxy)methyl]furan-2-yl}-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280217.png)
![2-amino-4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-7,7-dimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B280218.png)
![Methyl 4-{4-[(4-fluorophenoxy)methyl]-3-methoxyphenyl}-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B280221.png)
![N-(2-fluorophenyl)-4-[(2-methoxyphenoxy)methyl]benzamide](/img/structure/B280222.png)

